DiSulfo-Cy5 Alkyne: A Technical Guide for Advanced Research Applications
DiSulfo-Cy5 Alkyne: A Technical Guide for Advanced Research Applications
Introduction
DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that has become an indispensable tool in modern biological research. Its core utility lies in its terminal alkyne group, which enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1] This highly efficient and bioorthogonal ligation method allows for the precise and stable labeling of azide-modified biomolecules, including proteins, nucleic acids, and glycans. The presence of two sulfonate groups significantly enhances the hydrophilicity of the dye, making it highly soluble in aqueous buffers and reducing non-specific binding in complex biological samples.[2][3] This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with DiSulfo-Cy5 alkyne, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
DiSulfo-Cy5 alkyne is a member of the cyanine (B1664457) dye family, known for their high extinction coefficients and good quantum yields.[2] Its spectral properties are nearly identical to those of other Cy5-based fluorescent dyes and Alexa Fluor® 647, making it compatible with a wide range of fluorescence-based instrumentation.[4]
| Property | Value | Reference |
| Molecular Formula | C35H40N3NaO7S2 | [2] |
| Molecular Weight | 701.8 g/mol | [2] |
| Excitation Maximum (λex) | 646 nm | [2] |
| Emission Maximum (λem) | 662 nm | [2] |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [2] |
| Solubility | Water, DMSO, DMF | [2] |
Core Application: Click Chemistry Labeling
The primary application of DiSulfo-Cy5 alkyne is the fluorescent labeling of azide-containing biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, proceeding readily in aqueous environments at room temperature. The resulting triazole linkage is highly stable, ensuring a permanent fluorescent tag on the target molecule.
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins in Cell Lysate
This protocol provides a starting point for the fluorescent labeling of azide-modified proteins within a complex cell lysate.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
DiSulfo-Cy5 alkyne stock solution (2.5 mM in DMSO or water)
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Phosphate-buffered saline (PBS)
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THPTA ligand solution (100 mM in water)
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Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)
Procedure:
-
In a microfuge tube, combine 50 µL of the protein lysate with 90 µL of PBS.
-
Add 20 µL of the 2.5 mM DiSulfo-Cy5 alkyne stock solution and vortex briefly.
-
Add 10 µL of the 100 mM THPTA solution and vortex.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex.
-
To initiate the reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The DiSulfo-Cy5 labeled proteins are now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.
Protocol for Labeling Azide-Modified Oligonucleotides
This protocol is suitable for the fluorescent labeling of synthetically produced oligonucleotides containing an azide (B81097) modification.
Materials:
-
Azide-modified oligonucleotide
-
DiSulfo-Cy5 alkyne stock solution (10 mM in DMSO)
-
Click chemistry buffer (e.g., 1.5x containing copper(II), triethylammonium (B8662869) acetate (B1210297) pH 7, and DMSO)
-
Ascorbic acid solution (50 mM in water, freshly prepared)
-
Nuclease-free water
Procedure:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration.
-
In a reaction tube, combine the oligonucleotide solution with the click chemistry buffer.
-
Add the DiSulfo-Cy5 alkyne stock solution (typically a 1.5-fold molar excess over the oligonucleotide) and vortex.
-
Add the freshly prepared ascorbic acid solution (typically to a final concentration of 1 mM).
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The labeled oligonucleotide can be purified by methods such as ethanol (B145695) precipitation or HPLC.
Advanced Application: "Click-DIGE" for Glycoprotein (B1211001) Analysis
A powerful application of alkyne-functionalized cyanine dyes is in "Click-Difference Gel Electrophoresis (DIGE)". This technique allows for the specific analysis of post-translationally modified proteins, such as glycoproteins, within a complex sample.[5] In this workflow, cells are metabolically labeled with an azido-sugar, which is incorporated into glycoproteins. Subsequently, the azide-modified glycoproteins are fluorescently tagged with size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes (DiSulfo-Cy5 alkyne can be used as the Cy5 component). This allows for the differential analysis of glycosylation patterns between different biological samples on a single 2D gel.[5]
Application in O-GlcNAcylation Research
The study of O-GlcNAcylation, a dynamic post-translational modification, greatly benefits from the use of DiSulfo-Cy5 alkyne. A common workflow involves the chemoenzymatic labeling of O-GlcNAc-modified proteins. In this approach, a mutant galactosyltransferase (Gal-T1 Y289L) is used to transfer an azide-modified galactose (GalNAz) to O-GlcNAc sites on proteins. These newly introduced azide groups can then be specifically labeled with DiSulfo-Cy5 alkyne for fluorescent detection and quantification. This method allows for the sensitive and specific analysis of O-GlcNAcylation on individual proteins or on a proteome-wide scale.
Quantitative Data and Performance
The performance of DiSulfo-Cy5 alkyne is comparable to other far-red fluorescent dyes, with the added advantage of its utility in click chemistry. When compared to spectrally similar dyes like Alexa Fluor 647, Cy5 dyes can exhibit higher signal intensities in certain applications, though they may be less photostable.[6] The choice of dye often depends on the specific experimental conditions and the required balance between brightness and photostability.
| Parameter | DiSulfo-Cy5 | Alexa Fluor 647 | Key Considerations | Reference |
| Brightness | High | High | Cy5 can be brighter but may be more susceptible to self-quenching at high labeling densities. | [7] |
| Photostability | Moderate | High | Alexa Fluor 647 is generally more photostable, which is advantageous for long-term imaging. | [6][7] |
| Ozone Sensitivity | Sensitive | Less Sensitive | Cy5 dyes are known to be sensitive to ozone, which can lead to signal degradation. | |
| Labeling Chemistry | Click Chemistry (Alkyne) | Primarily NHS ester, Maleimide | DiSulfo-Cy5 alkyne is specifically designed for bioorthogonal labeling of azide-modified molecules. | [2] |
Conclusion
DiSulfo-Cy5 alkyne is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of research applications. Its high water solubility, bright far-red fluorescence, and, most importantly, its ability to participate in highly specific and efficient click chemistry reactions make it an ideal choice for labeling proteins, nucleic acids, and glycans in complex biological systems. The detailed protocols and application workflows provided in this guide offer a solid foundation for researchers to incorporate DiSulfo-Cy5 alkyne into their experimental designs, enabling advanced studies in proteomics, glycomics, and other areas of molecular and cellular biology. As with any fluorescent probe, careful consideration of its specific properties and optimization of experimental conditions are crucial for achieving high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
